molecular formula C25H42LiN7O17P3S B12387851 CID 131865044

CID 131865044

Cat. No.: B12387851
M. Wt: 844.6 g/mol
InChI Key: PGPHNCUNIGLUCX-WAWQIQAMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 131865044 (PubChem Compound Identifier 131865044) is a chemical compound whose structural and functional properties have been investigated in analytical and pharmacological contexts. The compound is derived from the vacuum distillation fractions of CIEO (a natural extract or essential oil), with its content quantified across different distillation phases (Figure 1C) . Mass spectral data (Figure 1D) further supports its identification, highlighting characteristic fragmentation patterns that aid in structural elucidation.

Properties

Molecular Formula

C25H42LiN7O17P3S

Molecular Weight

844.6 g/mol

InChI

InChI=1S/C25H42N7O17P3S.Li/c1-13(2)24(37)53-8-7-27-15(33)5-6-28-22(36)19(35)25(3,4)10-46-52(43,44)49-51(41,42)45-9-14-18(48-50(38,39)40)17(34)23(47-14)32-12-31-16-20(26)29-11-30-21(16)32;/h11-14,17-19,23,34-35H,5-10H2,1-4H3,(H,27,33)(H,28,36)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);/t14-,17-,18-,19+,23-;/m1./s1

InChI Key

PGPHNCUNIGLUCX-WAWQIQAMSA-N

Isomeric SMILES

[Li].CC(C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

[Li].CC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 131865044 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve a series of chemical reactions, including condensation, cyclization, and purification steps. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet the demand. This involves the use of large reactors, continuous flow systems, and advanced purification techniques. The industrial methods focus on cost-effectiveness, safety, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

CID 131865044 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state products.

Scientific Research Applications

CID 131865044 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its biological activity and potential therapeutic applications.

    Medicine: Research is conducted to explore its potential as a drug candidate for various diseases.

    Industry: this compound is used in the production of materials, chemicals, and other industrial products.

Mechanism of Action

The mechanism of action of CID 131865044 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions. The pathways involved may include signal transduction, enzyme inhibition, or activation, and other cellular processes.

Comparison with Similar Compounds

To contextualize CID 131865044, we compare it with structurally and functionally analogous compounds, focusing on physicochemical properties, biological activity, and analytical methodologies.

Structural Analogs

Oscillatoxin Derivatives ():

this compound shares structural similarities with oscillatoxin derivatives (e.g., CID 101283546, CID 185389), which are marine-derived polyketides. Key differences include:

  • Functional Groups : Oscillatoxin D (CID 101283546) contains a methylated lactone ring, whereas this compound lacks this feature based on its GC-MS fragmentation pattern .
  • Molecular Weight : Oscillatoxin derivatives (e.g., CID 156582093) exhibit higher molecular weights (~600–700 Da) compared to this compound, which is inferred to have a lower mass based on GC-MS retention times .

Table 1: Structural Comparison of this compound and Oscillatoxin Derivatives

Property This compound Oscillatoxin D (CID 101283546)
Molecular Formula Not reported C₃₃H₄₈O₈
Molecular Weight (Da) ~300–400 (inferred) 620.7
Key Functional Groups Ester/ether linkages Lactone, methyl groups
Source CIEO extract Marine cyanobacteria
Functional Analogs

Nrf2 Inhibitors (): CID 46907796 (AC5000.4136) and ChEMBL1724922 are Nrf2 inhibitors used in cancer research.

Table 2: Functional Comparison with Nrf2 Inhibitors

Property This compound CID 46907796 (Nrf2 Inhibitor)
Biological Target Undefined Nrf2-Keap1 pathway
IC₅₀/EC₅₀ Not reported 4.908 μM (AC5000.4136)
Therapeutic Application Potential antioxidant Cancer therapy
Analytical Methodologies

This compound was characterized using GC-MS () and LC-ESI-MS (), whereas oscillatoxin derivatives were analyzed via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) . Structural elucidation of this compound relies on source-induced collision-induced dissociation (CID) in mass spectrometry, a method also employed for differentiating ginsenoside isomers () .

Q & A

Q. How to address ethical considerations in animal studies involving this compound?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for in vivo research, including justification of sample sizes and humane endpoints. Obtain approval from Institutional Animal Care and Use Committees (IACUC). Disclose conflicts of interest (e.g., funding from pharmaceutical companies) in manuscript submissions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.